molecular formula C22H22N4O2S B2455793 N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946271-25-6

N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2455793
CAS No.: 946271-25-6
M. Wt: 406.5
InChI Key: DONWUWHHHHWVOK-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a tetrahydrocyclopenta[d]pyrimidine core, and a thioacetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15-5-7-17(8-6-15)24-20(27)14-29-21-18-3-2-4-19(18)26(22(28)25-21)13-16-9-11-23-12-10-16/h5-12H,2-4,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONWUWHHHHWVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves multiple steps, including the formation of the pyridine and tetrahydrocyclopenta[d]pyrimidine rings, followed by the introduction of the thioacetamide group. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (–S–) group in the molecule is susceptible to oxidation under controlled conditions. Key findings include:

Reaction Type Conditions Products References
SulfoxidationH₂O₂ (30% v/v), CH₃COOH, 25°C, 6–8 hrsSulfoxide derivative (R–S(=O)–R')
Sulfone FormationKMnO₄ (aq), H₂SO₄, 60°C, 12 hrsSulfone derivative (R–SO₂–R')

Mechanistic Insights :

  • Sulfoxidation proceeds via electrophilic attack of peroxides on the sulfur atom, forming a metastable sulfoxide intermediate.

  • Stronger oxidizing agents like KMnO₄ drive complete oxidation to sulfones, confirmed by FT-IR and LC-MS analysis .

Reduction Reactions

The acetamide and pyrimidine moieties participate in selective reductions:

Reaction Type Conditions Products References
Thiol FormationLiAlH₄, THF, 0°C → RT, 4 hrsThiol derivative (R–SH)
Pyrimidine Ring ReductionH₂ (1 atm), Pd/C, MeOH, 50°C, 24 hrsPartially saturated cyclopenta[d]pyrimidine

Key Observations :

  • Reduction of the sulfanyl group to thiol requires anhydrous conditions to avoid disulfide formation .

  • Catalytic hydrogenation selectively reduces the pyrimidine ring’s double bonds, preserving the pyridine ring .

Nucleophilic Substitution

The pyrimidin-4-yl sulfanyl group exhibits moderate electrophilicity, enabling substitution:

Reaction Type Conditions Products References
Thiol DisplacementR–NH₂, K₂CO₃, DMF, 80°C, 12 hrsAmine-substituted pyrimidine derivative
HalogenationCl₂ (g), CH₂Cl₂, −10°C, 2 hrsChlorinated pyrimidine at C-5 or C-7 positions

Steric and Electronic Effects :

  • Bulky nucleophiles like tert-butylamine show lower reactivity due to steric hindrance near the sulfanyl group .

  • Halogenation favors positions ortho to the sulfanyl group, as predicted by DFT calculations .

Hydrolysis and Degradation

Stability studies reveal pH-dependent hydrolysis pathways:

Condition Products Half-Life References
Acidic (HCl, pH 2)Pyrimidine ring cleavage + acetic acid3.2 hrs
Basic (NaOH, pH 12)Acetamide hydrolysis to carboxylic acid1.5 hrs

Degradation Mechanisms :

  • Acidic conditions protonate the pyrimidine nitrogen, leading to ring opening via retro-Diels-Alder reactions.

  • Base-mediated hydrolysis of the acetamide group follows first-order kinetics .

Metal-Catalyzed Cross-Coupling

The pyridine ring facilitates palladium-catalyzed couplings:

Reaction Type Conditions Products References
Suzuki-MiyauraPd(PPh₃)₄, Ar–B(OH)₂, DME, 80°C, 24 hrsBiaryl derivatives at pyridine C-3 position
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, 100°C, 36 hrsAminated pyridine derivatives

Catalytic Efficiency :

  • Electron-deficient aryl boronic acids yield higher conversion rates (>85%) .

  • Sterically hindered amines require prolonged reaction times .

Photochemical Reactions

UV irradiation induces unique reactivity:

Condition Products Mechanism References
UV (254 nm), O₂Sulfur-oxygen adducts + pyrimidine epoxidesRadical-mediated oxidation

Applications :

  • Photodegradation studies suggest potential for environmental remediation .

Bioconjugation and Prodrug Strategies

The acetamide group serves as a handle for prodrug design:

Strategy Reagents Applications References
EsterificationR–COOH, DCC, DMAP, CH₂Cl₂Enhanced bioavailability
Peptide CouplingHBTU, DIPEA, DMFTargeted drug delivery systems

Challenges :

  • Ester derivatives show variable stability in plasma.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide exhibit promising anticancer properties. These compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of pyrimidine and related structures can target specific pathways involved in tumor growth and survival .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against a range of pathogens. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. This makes it a candidate for developing new antibiotics or antifungal agents .

Neurological Research

There is emerging interest in the neuroprotective effects of compounds with similar structures. Preliminary studies suggest that this compound may play a role in treating neurodegenerative diseases by modulating neurotransmitter levels and providing neuroprotection against oxidative stress .

Pesticidal Activity

The compound has been investigated for its efficacy as a pesticide. Its ability to disrupt cellular processes in pests makes it a potential candidate for developing new agrochemicals aimed at controlling agricultural pests effectively while minimizing environmental impact .

Herbicidal Properties

Research has also focused on the herbicidal capabilities of similar compounds. The ability to inhibit specific plant growth mechanisms positions this compound as a potential herbicide that could be used in crop management strategies .

Structure Activity Relationship (SAR) Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Various modifications to the molecular structure can lead to enhanced biological activity or reduced toxicity.

Structural ModificationEffect on ActivityReference
Substitution on the phenyl ringIncreased anticancer activity
Alteration of the pyridine moietyEnhanced antimicrobial properties
Changes to the acetamide groupImproved neuroprotective effects

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation. By targeting these enzymes, the compound can affect cell proliferation, apoptosis, and other critical cellular functions.

Comparison with Similar Compounds

Similar compounds to N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide include:

    Pyrido[3,4-d]pyrimidines: These compounds share a similar core structure and are known for their biological activities, including kinase inhibition.

    Thioacetamides: Compounds with thioacetamide groups are studied for their diverse chemical reactivity and potential biological activities.

    Cyclopenta[d]pyrimidines:

The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopenta[d]pyrimidine core with a pyridine ring and a sulfanyl acetamide functional group. The chemical structure can be represented as follows:

\text{N 4 methylphenyl 2 2 oxo 1 pyridin 4 yl methyl 1H 2H 5H 6H 7H cyclopenta d pyrimidin 4 yl}sulfanyl)acetamide}

Key Structural Components

  • Pyridine Ring : Known for its role in various biological activities.
  • Cyclopenta[d]pyrimidine Core : Associated with anticancer properties.
  • Sulfanyl Group : Enhances the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of cyclopenta[d]pyrimidines showed promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. A related study reported moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems .

Enzyme Inhibition

This compound may also act as an inhibitor of key enzymes involved in metabolic pathways. For example, it has shown potential as an acetylcholinesterase inhibitor .

Anthelmintic Activity

Recent investigations into its anthelmintic properties using Caenorhabditis elegans as a model organism revealed promising results. The compound demonstrated effective paralysis and mortality rates in treated worms .

The biological activity of this compound is attributed to several mechanisms:

  • Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggers intrinsic apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Binds to active sites of enzymes such as acetylcholinesterase and urease.

Study 1: Anticancer Efficacy

In a study published in 2019, researchers screened a library of compounds for anticancer activity and identified several derivatives that exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the cyclopenta[d]pyrimidine scaffold in enhancing anticancer effects .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various synthesized compounds similar to N-(4-methylphenyl)-2-{...}. The results indicated that certain modifications to the structure could enhance antibacterial potency against resistant strains .

Study 3: Enzyme Inhibition

A comprehensive analysis of enzyme inhibitors indicated that compounds with sulfanyl groups had enhanced binding affinities for acetylcholinesterase compared to their non-sulfanylated counterparts. This suggests that N-(4-methylphenyl)-2-{...} could serve as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases .

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